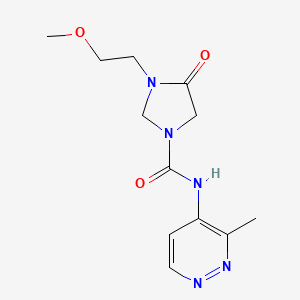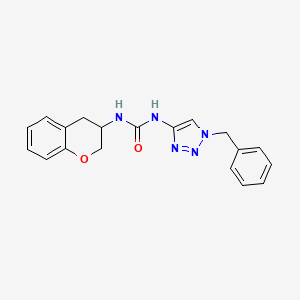![molecular formula C14H16N4O2S B7051513 5-[2-(1H-imidazol-2-yl)piperidine-1-carbonyl]thiophene-2-carboxamide](/img/structure/B7051513.png)
5-[2-(1H-imidazol-2-yl)piperidine-1-carbonyl]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[2-(1H-imidazol-2-yl)piperidine-1-carbonyl]thiophene-2-carboxamide is a complex organic compound featuring a thiophene ring, an imidazole moiety, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(1H-imidazol-2-yl)piperidine-1-carbonyl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Imidazole Moiety: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Piperidine Ring Formation: The piperidine ring is often synthesized through the hydrogenation of pyridine or via the cyclization of 1,5-diaminopentane.
Coupling Reactions: The imidazole and piperidine rings are then coupled using a carbonylation reaction, typically involving a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Thiophene Ring Introduction: The thiophene ring is introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives and palladium catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: m-CPBA, H2O2
Reduction: LiAlH4, NaBH4
Substitution: Nucleophiles like amines, thiols, and halides
Major Products
Oxidation: Sulfoxides and sulfones
Reduction: Alcohols and amines
Substitution: Various substituted imidazole derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, 5-[2-(1H-imidazol-2-yl)piperidine-1-carbonyl]thiophene-2-carboxamide is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or antiviral properties due to the presence of the imidazole ring, which is known for its biological activity.
Medicine
Medically, this compound is investigated for its potential therapeutic applications. It may act as an enzyme inhibitor or receptor modulator, making it a candidate for drug development in treating various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-[2-(1H-imidazol-2-yl)piperidine-1-carbonyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or active sites of enzymes, inhibiting their activity. The piperidine ring may interact with receptors in the nervous system, modulating their function. The thiophene ring can participate in π-π interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-[2-(1H-imidazol-2-yl)piperidine-1-carbonyl]furan-2-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.
5-[2-(1H-imidazol-2-yl)piperidine-1-carbonyl]benzene-2-carboxamide: Contains a benzene ring instead of a thiophene ring.
Uniqueness
The uniqueness of 5-[2-(1H-imidazol-2-yl)piperidine-1-carbonyl]thiophene-2-carboxamide lies in its combination of the thiophene ring with the imidazole and piperidine moieties. This combination provides a distinct set of chemical properties and biological activities, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
5-[2-(1H-imidazol-2-yl)piperidine-1-carbonyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S/c15-12(19)10-4-5-11(21-10)14(20)18-8-2-1-3-9(18)13-16-6-7-17-13/h4-7,9H,1-3,8H2,(H2,15,19)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXRBNELUFQBCFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=NC=CN2)C(=O)C3=CC=C(S3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-[(2-fluorophenyl)methyl]-1,4-diazepan-1-yl]-N,N-dimethylacetamide](/img/structure/B7051431.png)
![2-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl-(2-methylpropyl)amino]acetamide](/img/structure/B7051432.png)
![4-acetyl-3,5-dimethyl-N-[6-(1-methylpiperidin-4-yl)oxypyridin-3-yl]-1H-pyrrole-2-carboxamide](/img/structure/B7051445.png)
![3-[4-(4-Methylpiperazin-1-yl)sulfonylpiperazin-1-yl]propan-1-ol](/img/structure/B7051459.png)
![1-[(3-Tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-8-chloro-6-methyl-4-oxoquinoline-3-carbonitrile](/img/structure/B7051462.png)
![N,N-diethyl-3-(2-methylpyrazol-3-yl)-8-azabicyclo[3.2.1]octane-8-sulfonamide](/img/structure/B7051482.png)
![N-[2-methyl-5-(oxolan-2-yl)pyrazol-3-yl]-3-(5-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamide](/img/structure/B7051489.png)

![8-(2-Methoxypropylsulfonyl)-3-(2-methylpyrazol-3-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B7051508.png)
![8-(5-Methylfuran-2-yl)sulfonyl-3-(2-methylpyrazol-3-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B7051509.png)
![6-[4-(4-Fluoro-3-methoxyphenyl)piperazin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B7051515.png)

![4,5-dimethyl-N-(3-propan-2-yl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-3,6-dihydro-2H-pyridine-1-carboxamide](/img/structure/B7051519.png)
![1-[2,2-Dimethyl-4-(2,2,2-trifluoroethyl)piperazin-1-yl]-3-(triazol-1-yl)propan-1-one](/img/structure/B7051525.png)
